

Application Note: Quantification of Lansoprazole in Human Plasma via HPLC-UV

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Compound of Interest		
Compound Name:	Leminoprazole	
Cat. No.:	B10782275	Get Quote

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the reliable quantification of lansoprazole in human plasma samples. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Lansoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely used for treating acid-related gastrointestinal disorders.[1] Accurate measurement of its concentration in plasma is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The method described herein provides a robust, sensitive, and specific protocol for this purpose.

Principle

The method employs reverse-phase chromatography to separate lansoprazole from endogenous plasma components. A sample preparation step, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PP), is first applied to isolate the analyte and remove interfering substances. The prepared sample is then injected into an HPLC system. Separation is typically achieved on a C8 or C18 analytical column with an isocratic mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The eluting compound is detected by a UV detector at a wavelength of approximately 285 nm.[1][2] Quantification is achieved by comparing the peak area of lansoprazole in the sample to a



calibration curve generated from standards of known concentrations. An internal standard (IS), such as omeprazole, is often used to improve accuracy and precision.[3]

Materials and Methods Chemicals and Reagents

- · Lansoprazole reference standard
- Omeprazole (or other suitable internal standard)
- · Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Disodium hydrogen phosphate (analytical grade)
- Triethylamine (analytical grade)
- Phosphoric acid (analytical grade)
- Water (HPLC grade or ultrapure)
- Extraction solvents: Diethyl ether, Dichloromethane (HPLC grade)
- Human plasma (drug-free)

Instrumentation

- HPLC system equipped with a pump, autosampler, and UV-Vis detector (e.g., Shimadzu LC-20AT)[1]
- Analytical column (e.g., Phenomenex Luna C8, 5 μm, 250 mm x 4.6 mm or Waters Symmetry C8, 5μm, 250 x 4.6mm)[1]
- Data acquisition and processing software
- Analytical balance



- pH meter
- Centrifuge
- Vortex mixer
- Solvent evaporator (e.g., nitrogen stream)

Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of lansoprazole.

Parameter	Condition
Column	Phenomenex Luna C8 (5 μm, 250 mm x 4.6 mm) or equivalent[1]
Mobile Phase	10 mM Phosphate Buffer : Acetonitrile (53:47, v/v), pH adjusted to 7.3 with triethylamine[4]
Flow Rate	1.0 mL/min[1][4]
Detection Wavelength	285 nm[1][2]
Injection Volume	10-20 μL
Column Temperature	Ambient
Run Time	Approximately 10-12 minutes[1][4]
Internal Standard (IS)	Omeprazole[3]

Preparation of Solutions

- Standard Stock Solution (Lansoprazole): Accurately weigh 10 mg of lansoprazole reference standard and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL. Store at 4°C.
- Internal Standard Stock Solution (Omeprazole): Accurately weigh 10 mg of omeprazole and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.



- Working Solutions: Prepare working standard solutions by serially diluting the stock solution
 with the mobile phase to create calibration standards covering the desired concentration
 range (e.g., 20 to 3000 ng/mL).[4]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the appropriate amount of lansoprazole working solution.

Experimental Protocols

Choose one of the following sample preparation protocols based on laboratory resources and desired sample throughput.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol offers good sample cleanup and recovery.

- Pipette 1.0 mL of plasma sample (calibration standard, QC, or unknown) into a clean centrifuge tube.
- Add the internal standard solution.
- Add 5 mL of an extraction solvent mixture, such as diethyl ether:dichloromethane (7:3, v/v).
- Vortex the tube for 2 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ambient temperature.
- Reconstitute the residue in 200 μL of the mobile phase.[3]
- Vortex for 30 seconds.

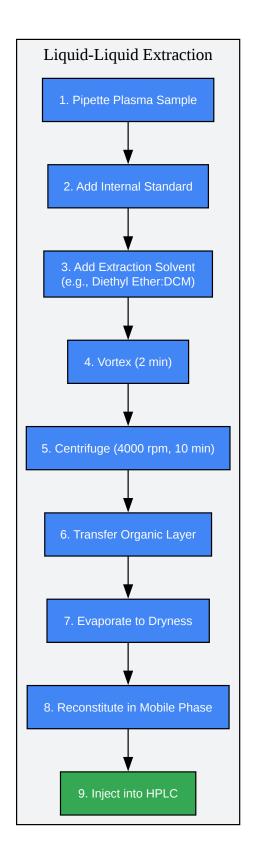


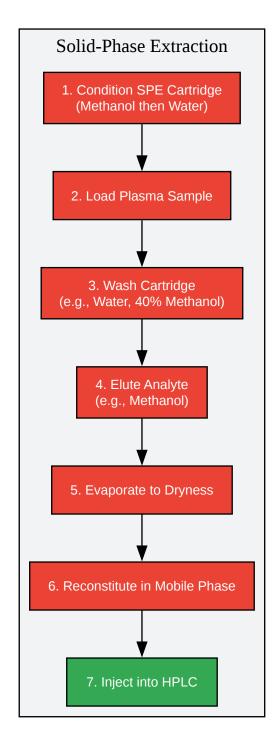




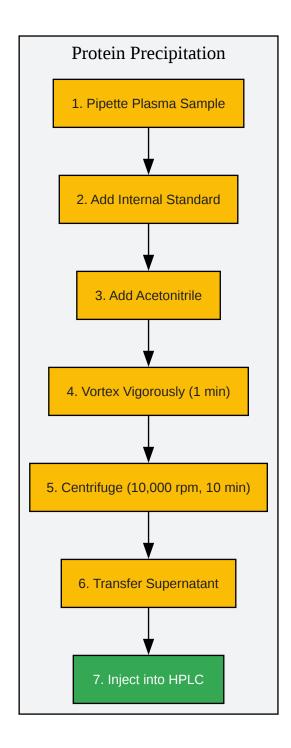
• Inject the desired volume into the HPLC system.



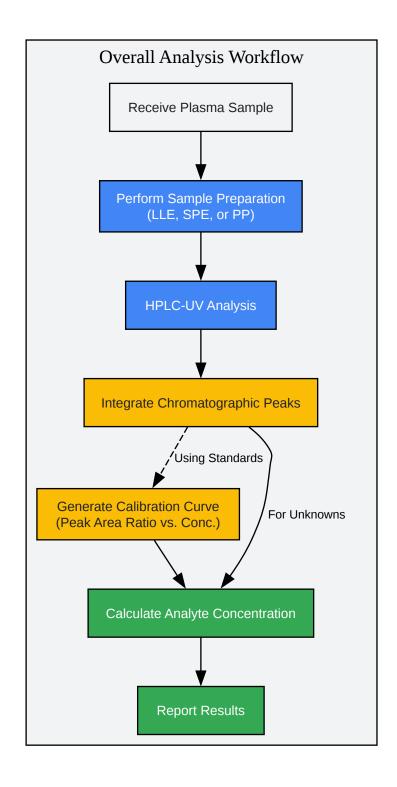












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